N-Hydroxy-1H-pyrrole-2-carboxamidine
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Overview
Description
N-Hydroxy-1H-pyrrole-2-carboxamidine is a chemical compound with the molecular formula C5H7N3O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-1H-pyrrole-2-carboxamidine can be synthesized through several methods. One common approach involves the reaction of pyrrole with cyanamide under controlled conditions, followed by crystallization to obtain the desired product . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1H-pyrrole-2-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrrole compounds .
Scientific Research Applications
N-Hydroxy-1H-pyrrole-2-carboxamidine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-1H-pyrrole-2-carboxamidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical processes within cells. The compound’s hydroxy group plays a crucial role in its binding affinity and reactivity with target molecules .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboxamidine: A derivative with similar structural features but different substituents.
N-Hydroxy-1H-pyrazole-1-carboxamidine: Another related compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness
N-Hydroxy-1H-pyrrole-2-carboxamidine is unique due to its specific hydroxy and carboxamidine functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
N'-hydroxy-1H-pyrrole-2-carboximidamide |
InChI |
InChI=1S/C5H7N3O/c6-5(8-9)4-2-1-3-7-4/h1-3,7,9H,(H2,6,8) |
InChI Key |
VIJSXGATFLMXMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=NO)N |
Origin of Product |
United States |
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